Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
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Overview
Description
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 g/mol . It is commonly used in laboratory settings for various chemical reactions and research purposes . The compound is known for its unique bicyclic structure, which contributes to its reactivity and versatility in synthetic chemistry .
Preparation Methods
The synthesis of Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride typically involves the reaction of 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . Additionally, its amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: This compound has a similar bicyclic structure but differs in its functional groups, leading to different reactivity and applications.
3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Ethyl 6-aminohexanoate: Although not bicyclic, this compound has an amino group and ester functionality, making it useful in similar synthetic applications.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both amino and ester functional groups, which contribute to its versatility in chemical reactions and research applications .
Biological Activity
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS No. 104770-18-5) is a bicyclic compound with potential biological activity. This article explores its synthesis, structural characteristics, and biological effects based on diverse sources, including case studies and research findings.
- Molecular Formula : C10H16ClNO2
- Molecular Weight : 217.69 g/mol
- Structure : The compound features a bicyclic structure which is significant for its biological interactions.
Table 1: Chemical Characteristics
Property | Value |
---|---|
CAS Number | 104770-18-5 |
Molecular Formula | C10H16ClNO2 |
Molecular Weight | 217.69 g/mol |
Synonyms | Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride |
Synthesis
The synthesis of this compound involves several steps, typically starting from bicyclic precursors and utilizing reagents such as thionyl chloride for esterification processes under controlled conditions .
Research indicates that the biological activity of this compound may be linked to its structural properties, particularly its ability to interact with various biological targets, including amino acid transporters . It has been noted for its potential as a selective inhibitor in cellular growth processes, which could have implications in cancer research.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the compound's role in inducing apoptosis in cancer cells by modulating amino acid transport mechanisms . This suggests a potential therapeutic application in oncology.
- Neurotransmitter Interaction : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to glutamate metabolism, which is crucial for insulin secretion . This interaction may provide insights into metabolic disorders.
- Amino Acid Transport : this compound has been shown to selectively disturb levels of neutral amino acids in the cerebral cortex, indicating a possible role in neurological conditions .
Safety and Toxicology
While the toxicological properties of this compound have not been fully elucidated, preliminary safety data suggest it should be handled with care due to potential irritant effects . It is classified under laboratory chemicals with specific handling recommendations.
Properties
Molecular Formula |
C10H16ClNO2 |
---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1 |
InChI Key |
PBLUKJJZYDTALO-WZSOELRKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2C[C@@H]([C@H]1N)C=C2.Cl |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2.Cl |
Origin of Product |
United States |
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